molecular formula C4H6F4O B1658036 3,3,4,4-tetrafluorobutan-1-ol CAS No. 5926-87-4

3,3,4,4-tetrafluorobutan-1-ol

Cat. No.: B1658036
CAS No.: 5926-87-4
M. Wt: 146.08 g/mol
InChI Key: ISIBHDNEXXBQIY-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluorobutan-1-ol is a fluorinated alcohol with the molecular formula C₄H₈F₄O, where fluorine atoms occupy the 3rd and 4th carbon positions of the butanol backbone. This compound is part of a broader class of fluorinated alcohols, which are notable for their enhanced acidity, thermal stability, and solvent properties due to the electron-withdrawing effects of fluorine substituents. Fluorinated alcohols like this are often employed as solvents for polar reactions or stabilizing agents in materials science.

Properties

CAS No.

5926-87-4

Molecular Formula

C4H6F4O

Molecular Weight

146.08 g/mol

IUPAC Name

3,3,4,4-tetrafluorobutan-1-ol

InChI

InChI=1S/C4H6F4O/c5-3(6)4(7,8)1-2-9/h3,9H,1-2H2

InChI Key

ISIBHDNEXXBQIY-UHFFFAOYSA-N

SMILES

C(CO)C(C(F)F)(F)F

Canonical SMILES

C(CO)C(C(F)F)(F)F

Other CAS No.

5926-87-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,3,4,4-tetrafluorobutan-1-ol involves the reaction of 3,3,4,4-Tetrafluoro-1-butene with water in the presence of a catalyst . This reaction typically occurs under mild conditions and yields the desired alcohol with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the fluorination of 1-butanol using fluorine gas or hydrogen fluoride . This process requires careful control of temperature and pressure to ensure the selective addition of fluorine atoms .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,3,4,4-tetrafluorobutan-1-ol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated alcohols on enzyme activity and protein folding . It serves as a model compound to understand the interactions between fluorinated molecules and biological systems .

Medicine: this compound is investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of active pharmaceutical ingredients .

Industry: In industrial applications, this compound is used as a solvent and intermediate in the production of fluorinated polymers and surfactants . Its unique properties make it suitable for use in high-performance coatings and lubricants .

Mechanism of Action

The mechanism by which 3,3,4,4-tetrafluorobutan-1-ol exerts its effects involves its ability to interact with various molecular targets . The presence of fluorine atoms enhances its electronegativity , allowing it to form strong hydrogen bonds with biological molecules. This interaction can affect enzyme activity , protein folding , and membrane permeability .

Comparison with Similar Compounds

Acidity

Fluorination significantly lowers the pKa of alcohols by stabilizing the conjugate base through inductive effects. For example:

  • 4-Fluoro-1-butanol (1 fluorine): Estimated pKa ~12–14 (similar to non-fluorinated alcohols).
  • This compound (4 fluorines): Expected pKa ~8–10, comparable to hexafluoroisopropanol (pKa 9.3).
  • 3,3,4,4,4-Pentafluorobutan-1-ol (5 fluorines): Likely pKa ~7–8 due to additional fluorine electron withdrawal.

Boiling Points and Solubility

Increased fluorination generally reduces boiling points (due to lower molecular cohesion) but enhances solubility in fluorophilic environments. For instance:

  • 4-Fluoro-1-butanol has a boiling point of ~120°C.
  • This compound is expected to boil below 100°C, similar to 2,2,3,3-tetrafluorobutane-1,4-diol (boiling point ~85°C).
  • Highly fluorinated analogs like 3,3-Bis(trifluoromethyl)-4,4,4-trifluorobutan-1-ol may exhibit even lower volatility due to increased molecular weight.

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